molecular formula C6H13O9P B12076471 D-Fructose 1-phosphate

D-Fructose 1-phosphate

Cat. No.: B12076471
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-UHFFFAOYSA-N
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Description

L-Sorbose-1-phosphate: is a phosphorylated derivative of L-sorbose, a rare sugar. It is an important intermediate in various biochemical pathways and has significant roles in metabolic processes. The compound is characterized by its molecular formula C6H13O9P and is known for its involvement in the metabolism of certain microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Sorbose-1-phosphate can be synthesized through the phosphorylation of L-sorbose. This process typically involves the use of phosphoenolpyruvate and a phosphotransferase enzyme system . The reaction conditions often require a buffered environment with specific pH levels to ensure optimal enzyme activity.

Industrial Production Methods: On an industrial scale, L-sorbose is produced from D-sorbitol using Gluconobacter oxydans. The process involves the overexpression of the sorbitol dehydrogenase gene in the industrial strain, which enhances the conversion efficiency . The resulting L-sorbose can then be phosphorylated to produce L-sorbose-1-phosphate.

Chemical Reactions Analysis

Types of Reactions: L-Sorbose-1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various keto sugars, sugar alcohols, and substituted sugar derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: L-Sorbose-1-phosphate is unique due to its specific stereochemistry and its role in inhibiting hexokinase, which is not observed with all similar compounds. This unique mechanism makes it particularly interesting for research in cancer metabolism and potential therapeutic applications .

Properties

IUPAC Name

(3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLSNQJRLJIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864651
Record name 1-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15978-08-2
Record name D-Fructose, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-fructose 1-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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